molecular formula C24H25N3O5S B2857055 1-(3,5-Dimethoxyphenyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea CAS No. 1203295-37-7

1-(3,5-Dimethoxyphenyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea

Cat. No.: B2857055
CAS No.: 1203295-37-7
M. Wt: 467.54
InChI Key: PIOAZQMGNWOUHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-Dimethoxyphenyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is a useful research compound. Its molecular formula is C24H25N3O5S and its molecular weight is 467.54. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis and Cyclization Reactions

Research by Saitoh et al. (2001) discusses the synthesis of tetrahydroisoquinoline and tetrahydro-3H-3-benzazepine derivatives via Pummerer-type cyclization, highlighting the role of boron trifluoride diethyl etherate in enhancing cyclization yields. This process is crucial for generating complex organic molecules, which can be foundational in developing pharmacologically active compounds or materials with unique properties (Saitoh, Ichikawa, Horiguchi, Toda, & Sano, 2001).

Molecular Complexation and Ligand Design

Kretschmer, Dittmann, & Beck (2014) synthesized macrocyclic bis(ureas) based on diphenylurea for anion complexation. These compounds show potential as complexing agents towards various anions, demonstrating their utility in creating more selective and effective molecular receptors for applications in separation sciences and analytical chemistry (Kretschmer, Dittmann, & Beck, 2014).

Material Science and Corrosion Inhibition

Mistry, Patel, Patel, & Jauhari (2011) explored the corrosion inhibition performance of triazinyl urea derivatives on mild steel in acidic conditions. Their findings indicate that these compounds can form protective layers on metal surfaces, reducing corrosion. This research opens pathways for developing new corrosion inhibitors that are more environmentally friendly and efficient (Mistry, Patel, Patel, & Jauhari, 2011).

Drug Discovery and Pharmacology

Grunewald, Romero, & Criscione (2005) reported on 3-hydroxymethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinoline inhibitors showing potent and selective inhibition of phenylethanolamine N-methyltransferase (PNMT). These compounds have potential therapeutic applications, especially in treating disorders related to catecholamine metabolism (Grunewald, Romero, & Criscione, 2005).

Properties

IUPAC Name

1-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-(3,5-dimethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O5S/c1-31-20-13-19(14-21(16-20)32-2)26-24(28)25-18-11-10-17-7-6-12-27(23(17)15-18)33(29,30)22-8-4-3-5-9-22/h3-5,8-11,13-16H,6-7,12H2,1-2H3,(H2,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIOAZQMGNWOUHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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